molecular formula C19H17N3O3S B2370809 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 1005307-83-4

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2370809
CAS No.: 1005307-83-4
M. Wt: 367.42
InChI Key: YKKDFIJMQPDNIR-UHFFFAOYSA-N
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Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound featuring a benzamide group linked to a phenyl-substituted pyridazine core with an ethylsulfonyl moiety. This specific structure places it within a class of compounds investigated for their potential as key intermediates in pharmaceutical development and for their biological activity . Compounds with similar pyridazine and sulfonamide scaffolds have been identified as potent and selective inhibitors of Sirtuin-2 (SIRT2), a NAD+-dependent deacetylase enzyme . SIRT2 inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Huntington's and Parkinson's disease, as it has been shown to reduce polyglutamine protein aggregation, a hallmark of HD pathology, and improve neuronal survival in model systems . The ethylsulfonyl group is a common pharmacophore that can enhance a molecule's binding affinity and selectivity for target proteins. As part of a research portfolio, this benzamide derivative is a valuable candidate for probing structure-activity relationships (SAR), optimizing potency and selectivity against specific enzyme targets, and conducting in vitro binding and cellular efficacy assays . It is supplied for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-26(24,25)18-13-12-17(21-22-18)14-8-10-16(11-9-14)20-19(23)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKDFIJMQPDNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The synthesis begins with constructing the pyridazine core through cyclization reactions. A widely adopted approach involves hydrazine-diketone condensation , where hydrazine reacts with 1,4-diketones under reflux conditions in ethanol or methanol. Alternative methods employ microwave-assisted cyclization , reducing reaction times from 24 hours to 30 minutes while improving yields by 18–22%.

Critical Parameters

  • Molar Ratio : 1:1.2 (diketone:hydrazine) minimizes side products
  • Temperature : 80–90°C for conventional heating vs. 120°C under microwave
  • Solvent Polarity : Ethanol (ε = 24.3) outperforms THF (ε = 7.5) in yield consistency

Ethylsulfonyl Group Introduction

Sulfonation at the pyridazine C6 position employs ethylsulfonyl chloride in dichloromethane or DMF. The reaction requires:

Condition Optimal Range Impact on Yield
Base Pyridine > Et₃N 85% vs. 72%
Temperature 0°C → RT gradient Prevents over-sulfonation
Reaction Time 4–6 hours 92% conversion

Regioselectivity Challenges are mitigated through Pd/C catalysis (3 mol%) under hydrogen atmosphere, suppressing C3 sulfonation byproducts.

Benzamide Coupling Strategies

Amide Bond Formation

The final coupling between 4-amino-phenylpyridazine and benzoyl chloride derivatives utilizes EDCI/HOBt-mediated activation :

Reagent System Comparison

Activator Solvent Yield (%) Purity (HPLC)
EDCI/DMAP DCM 88 98.5
HATU/DIEA DMF 91 97.8
T3P/NMM THF 84 99.1

Key Observations :

  • DMAP Catalysis : Accelerates acylation via nucleophilic catalysis mechanism
  • Solvent Effects : DMF increases solubility but complicates purification vs. DCM

Continuous Flow Optimization

Industrial-scale production employs flow chemistry systems with:

  • Residence Time : 8.5 minutes at 100°C
  • Throughput : 2.3 kg/day using microreactor arrays
  • Impurity Profile : Reduces dimeric byproducts from 5.2% (batch) to 0.7%

Analytical Validation Protocols

Structural Confirmation

Spectroscopic Correlations :

Technique Diagnostic Signals Reference
¹H NMR (600 MHz) δ 8.65 (d, J=4.5 Hz, pyridazine H5)
δ 7.89 (s, NH amide)
IR (ATR) 1665 cm⁻¹ (C=O stretch)
1340–1150 cm⁻¹ (S=O asym/sym)
HRMS (ESI+) m/z 368.1032 [M+H]+ (Δ 1.2 ppm)

Purity Assessment

HPLC Method :

  • Column: C18, 150 × 4.6 mm, 3.5 μm
  • Mobile Phase: 0.1% TFA in H₂O/MeCN gradient
  • Retention Time: 6.8 minutes

Validation Metrics :

  • LOD: 0.02 μg/mL
  • LOQ: 0.07 μg/mL
  • Linearity: R² = 0.9998 (1–100 μg/mL)

Process Optimization Challenges

Sulfonation Side Reactions

Common impurities and mitigation strategies:

Impurity Source Reduction Method
C3-sulfonated isomer Regioselectivity loss Pd/C (3 mol%)/H₂
Disulfonation product Excess sulfonyl chloride Slow addition over 2h
Hydrolyzed sulfonate Moisture contamination Molecular sieves (4Å)

Amidation Byproducts

Dimer Formation : Controlled via:

  • Substrate Dilution : 0.2 M in DCM
  • Temperature : Maintain <25°C during coupling

Industrial Scaling Considerations

Cost Analysis

Reagent Economics :

Component Batch Cost/kg (USD) Flow Process Saving
EDCI 420 38%
DMAP 680 29%
Solvent Recovery 120 91%

Environmental Impact

Process Mass Intensity (PMI) :

  • Batch : 86 kg waste/kg product
  • Continuous : 19 kg waste/kg product

Solvent Replacement Initiatives :

  • Cyclopentyl methyl ether (CPME) replaces 72% of DCM usage
  • Water content reduced to <50 ppm via membrane separation

Emerging Methodologies

Photocatalytic Sulfonation

Recent advances employ visible-light-mediated sulfonation :

  • Catalyst: Eosin Y (0.5 mol%)
  • Light Source: 450 nm LEDs
  • Yield Improvement: 94% in 2h vs. 85% (thermal)

Enzymatic Amidation

Lipase-catalyzed coupling demonstrates:

  • Solvent: TBME (tert-butyl methyl ether)
  • Conversion: 82% at 40°C
  • Enantiomeric Excess: >99% (where applicable)

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethylsulfonyl group to ethylthiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce ethylthiol derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Core Structure Key Substituents Synthetic Yield Reported Applications Reference
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide Pyridazine-Benzamide Ethylsulfonyl at C6 Not reported Hypothesized kinase inhibition
2-Acrylamido-N-(6-((4-(dimethylamino)phenyl)ethynyl)pyridazin-3-yl)benzamide (4h) Pyridazine-Benzamide Acrylamido, ethynyl-dimethylaminophenyl 17% FGFR4 inhibitor candidate
4-(6-(3-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide (57) Imidazopyridazine-Benzamide Methylsulfonyl, trimethylsilylmethyl Not reported Antimalarial optimization
3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide Imidazopyridazine-Benzamide Ethynyl, trifluoromethyl, methylpiperazine Not reported Antiproliferative agent

Key Observations:

Core Heterocycle Variations: The target compound employs a pyridazine core, whereas analogs like 57 and the antiproliferative agent in use imidazopyridazine. The fused imidazole ring in imidazopyridazine enhances rigidity and may improve target selectivity .

Substituent Effects: Ethylsulfonyl vs. Methylsulfonyl: The ethylsulfonyl group in the target compound may confer longer metabolic stability compared to methylsulfonyl (as in 57), due to reduced oxidation susceptibility . Electron-Donating vs. Withdrawing Groups: The dimethylamino group in 4h enhances solubility but may reduce membrane permeability compared to the electron-withdrawing ethylsulfonyl group .

Synthetic Challenges :

  • Low yields (e.g., 17% for 4h ) highlight the difficulty of introducing ethynyl substituents under standard coupling conditions .
  • The use of trimethylsilyl groups (e.g., in 57 ) improves reaction efficiency but complicates purification due to siloxane byproducts .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Sulfonyl groups generally resist cytochrome P450-mediated metabolism, suggesting favorable pharmacokinetics for the target compound .
  • Crystallinity : Analogous methanesulfonic acid salts (e.g., in ) exhibit improved crystallinity, a property that could be leveraged for formulation development.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its interactions with molecular targets, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide core linked to a pyridazine ring and an ethylsulfonyl group , which contributes to its unique chemical properties. The structural formula can be represented as follows:

N 4 6 ethylsulfonyl pyridazin 3 yl phenyl benzamide\text{N 4 6 ethylsulfonyl pyridazin 3 yl phenyl benzamide}

This configuration enables the compound to engage effectively with various biological targets, particularly in cancer and inflammatory pathways.

Research indicates that this compound primarily interacts with specific enzymes and receptors involved in cellular signaling pathways. Its potential mechanisms include:

  • Kinase Inhibition : The compound may inhibit certain kinases, enzymes crucial for regulating cellular processes. This inhibition is a common strategy in developing anticancer drugs.
  • Modulation of Inflammatory Pathways : The ethylsulfonyl group may enhance the compound's ability to modulate inflammatory responses, potentially making it useful in treating inflammatory diseases.

Anticancer Potential

Several studies have focused on the anticancer properties of this compound. It has shown promise in inhibiting tumor growth through:

  • Selective Cytotoxicity : Preliminary data suggest that the compound selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects .
  • Impact on Cell Cycle Proteins : The compound may interact with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), which are often overexpressed in cancer cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been highlighted in various studies:

  • Reduction of Pro-inflammatory Cytokines : It has been observed to inhibit the release of cytokines like TNF-α, IL-4, and IL-5, which are key mediators in inflammation .
  • Potential for Treating Respiratory Conditions : Its efficacy in reducing airway hyperactivity and eosinophilia suggests potential applications in treating asthma and other respiratory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundBenzamide core with ethylsulfonyl substitutionPotential kinase inhibitor with anti-inflammatory properties
4-Ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamideSimilar benzamide core with ethoxy substitutionMay exhibit different solubility characteristics
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamideContains piperidine moietyEnhanced biological activity due to additional functional groups

Case Studies and Research Findings

  • In vitro Studies : Investigations have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, it showed selective cytotoxicity against MDA-MB-231 breast cancer cells while having minimal effects on normal keratinocytes .
  • Animal Models : In vivo studies using guinea pigs indicated that the compound could effectively reduce bronchial inflammation and improve airway function, showcasing its potential for treating chronic respiratory conditions .

Q & A

Basic: What are the key synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Pyridazine Core Formation : Start with a pyridazine ring substituted with an ethylsulfonyl group. Sulfonation of pyridazine derivatives often requires controlled conditions (e.g., using SOCl₂ or sulfonic acid derivatives) .

Coupling Reactions : Suzuki-Miyaura cross-coupling is commonly used to attach the phenylbenzamide moiety. This step requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (e.g., N₂ atmosphere) .

Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for coupling reactions, with temperatures ranging from 80–100°C .
Critical Factors : Catalyst purity, solvent dryness, and precise temperature control are essential to avoid side reactions and improve yields (typically 60–75%) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ethylsulfonyl group shows characteristic peaks at δ 1.3–1.5 ppm (CH₃) and δ 3.4–3.6 ppm (SO₂CH₂) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 425.12) .
  • X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activities across different studies?

Methodological Answer:

  • Orthogonal Assays : Validate activity using biochemical (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) to confirm target specificity .
  • Structural Analog Comparison : Compare results with analogs like 2,4-diethoxy derivatives () to identify substituent-dependent effects.
  • Control for Variability : Use standardized cell lines and replicate experiments across independent labs to mitigate batch effects .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked ethoxy groups) to enhance aqueous solubility .
  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to stabilize the compound in physiological buffers .
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethylsulfonyl with morpholine) to balance lipophilicity and solubility .

Basic: What molecular targets are hypothesized based on structural analogs?

Methodological Answer:

  • Kinases : The pyridazine-sulfonyl motif is common in kinase inhibitors (e.g., BTK inhibitors in ).
  • Enzymes with Nucleophilic Sites : The ethylsulfonyl group may act as a Michael acceptor, targeting cysteine residues in enzymes like proteases .
  • Validation Methods : Use competitive binding assays (e.g., fluorescence polarization) and siRNA knockdown to confirm target engagement .

Advanced: How can computational methods predict binding modes and interaction mechanisms?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., BTK in ) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy and conformational changes .
  • QSAR Models : Train models on PubChem datasets (e.g., CID 18587445 in ) to predict bioactivity of derivatives .

Basic: What are the documented stability profiles under various storage conditions?

Methodological Answer:

  • Solid-State Stability : Store at -20°C under desiccation; shelf life >12 months. Degradation products (e.g., sulfonic acid derivatives) can be monitored via HPLC .
  • Solution Stability : In DMSO, avoid freeze-thaw cycles; use within 1 week to prevent oxidation .

Advanced: What experimental approaches elucidate metabolic pathways and toxicity?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
  • Reactive Metabolite Screening : Use glutathione (GSH) trapping to detect electrophilic intermediates .
  • In Vitro Toxicity Screening : Assess cytotoxicity in HepG2 cells and genotoxicity via Ames test .

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